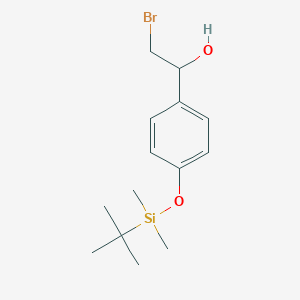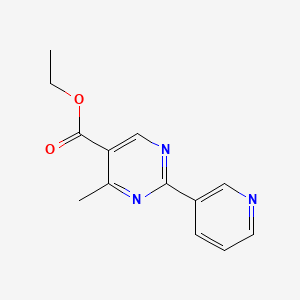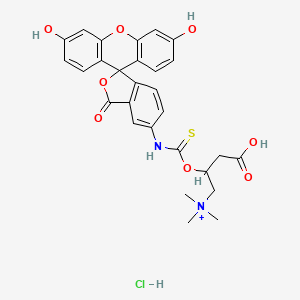![molecular formula C12H20N2O2 B13851833 5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group, a propoxy group, and a methoxy group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Dimethylamino)propoxy]-2-methoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with 3-chloropropyl dimethylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 5-[3-(Dimethylamino)propoxy]-2-methoxyaniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-[3-(dimethylamino)propoxy]aniline
- 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Uniqueness
5-[3-(Dimethylamino)propoxy]-2-methoxyaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and methoxy groups allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
5-[3-(dimethylamino)propoxy]-2-methoxyaniline |
InChI |
InChI=1S/C12H20N2O2/c1-14(2)7-4-8-16-10-5-6-12(15-3)11(13)9-10/h5-6,9H,4,7-8,13H2,1-3H3 |
Clave InChI |
YCPLRNXFDHXSTJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=CC(=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)

![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
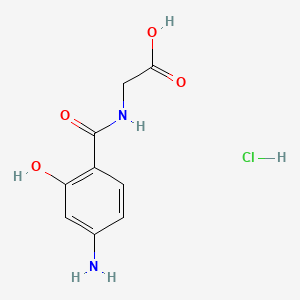
![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)

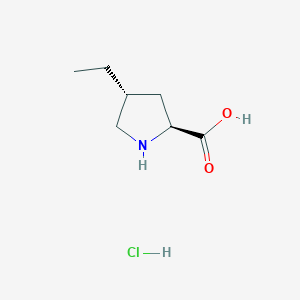

![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
